3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, along with a methoxyphenyl group attached to the triazole ring.
Preparation Methods
The synthesis of 3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2-methoxybenzohydrazide with carbon disulfide and hydrazine hydrate, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing in ethanol or other suitable solvents. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an antibacterial, antifungal, and anticancer agent. .
Biological Research: The compound has been used in studies investigating its interaction with DNA and proteins, providing insights into its mechanism of action at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets, including enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial and fungal metabolism, leading to the disruption of essential cellular processes. Additionally, its interaction with DNA can result in the inhibition of DNA replication and transcription, contributing to its anticancer effects .
Comparison with Similar Compounds
3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antifungal and antibacterial properties.
Thiadiazole Derivatives: Compounds with the thiadiazole ring also show diverse biological activities and are used in various medicinal and industrial applications.
Triazolothiadiazine Derivatives: These compounds have a similar fused ring structure and are studied for their potential as anticancer and antimicrobial agents.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the triazole and thiadiazole rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N4OS |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H10N4OS/c1-15-8-5-3-2-4-7(8)9-12-13-10-14(9)11-6-16-10/h2-5,11H,6H2,1H3 |
InChI Key |
AFMKFKKHDZRFAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2NCS3 |
Origin of Product |
United States |
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